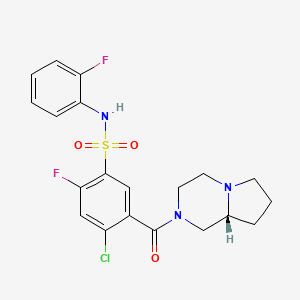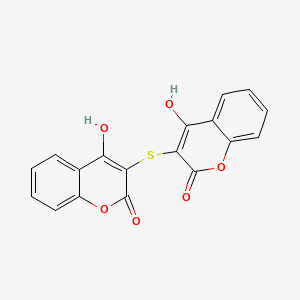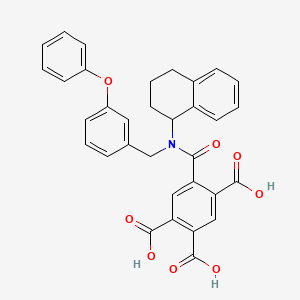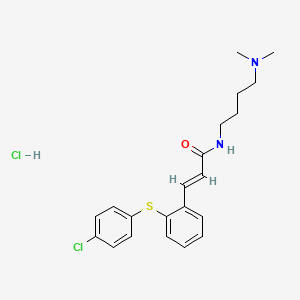
Abt-639
説明
ABT-639 is an orally bioavailable, CaV3.2 T-type calcium channel blocker with potential anti-hyperalgesic activity . Upon oral administration, ABT-639 selectively binds to and blocks the CaV3.2 isoform of the low voltage-gated T-type calcium channels located in peripheral sensory neurons .
Molecular Structure Analysis
The chemical formula of ABT-639 is C20H20ClF2N3O3S . Its exact mass is 455.09 and its molecular weight is 455.900 .Chemical Reactions Analysis
ABT-639 has been shown to block recombinant human T-type (Ca v 3.2) Ca 2+ channels in a voltage-dependent fashion (IC 50 =2 μM) and attenuates low voltage-activated (LVA) currents in rat DRG neurons (IC 50 =8 μM) .Physical And Chemical Properties Analysis
ABT-639 has a molecular weight of 455.91 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its topological polar surface area is 78.1 .科学的研究の応用
Analgesic Actions in Neuropathic Pain
ABT-639 has been studied for its analgesic actions in neuropathic pain models. It targets the Cav3.2 T-type calcium channels , which are crucial for pain transmission. In mouse models of neuropathic pain, ABT-639 showed potential in reversing mechanical hypersensitivity, suggesting its application in managing conditions like diabetic peripheral neuropathy .
Effects on Inflammatory Pain
The compound has also been tested in models of inflammatory pain, such as the Complete Freund’s Adjuvant (CFA) model . ABT-639 was able to reverse thermal hyperalgesia, indicating its use in treating chronic inflammatory conditions .
Pharmacokinetics and Safety in Humans
ABT-639 has undergone first-in-human (FIH) studies to evaluate its pharmacokinetics and safety profile. It demonstrated acceptable safety and pharmacokinetic profiles, making it a candidate for further clinical development .
Uric Acid Level Modulation
Unexpectedly, ABT-639 has shown a significant decrease in blood uric acid levels in healthy volunteers, which could be due to inhibition of the URAT1 transporter . This suggests a potential application in treating hyperuricemia and gout .
Peripheral Sensory Neuron Targeting
Research indicates that ABT-639 acts primarily at peripheral sites, particularly in peripheral sensory neurons. This specificity could minimize central nervous system side effects, making it a safer option for pain management .
Comparison with Other Calcium Channel Blockers
ABT-639 has been compared with other Cav3.2 inhibitors like Z944. Although less potent than Z944, ABT-639’s unique action on inactivated channels provides a different therapeutic approach, which could be beneficial in certain patient populations .
Potential in Gout Patient Management
Simulations based on pharmacokinetic/pharmacodynamic models suggest that ABT-639 could provide clinically meaningful lowering of blood uric acid levels in gout patients, which is an exciting new avenue for its application .
Role in Chronic Pain Management
Given its broad-spectrum analgesic efficacy demonstrated in preclinical studies, ABT-639 holds promise for the management of various chronic pain conditions, potentially improving the quality of life for patients suffering from chronic pain syndromes .
作用機序
特性
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPIHNZOZNKRGT-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abt-639 | |
CAS RN |
1235560-28-7 | |
| Record name | ABT-639 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-639 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-639 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7D0CQ88I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)



![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)


